N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-[(pyridin-2-yl)methyl]acetamide
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Description
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-[(pyridin-2-yl)methyl]acetamide is a useful research compound. Its molecular formula is C20H17ClN4O3S and its molecular weight is 428.89. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
Synthesis and Antiproliferative Activity : New functionalized pyridine linked to various substituted thiazole derivatives, including compounds structurally related to the requested molecule, have been synthesized. These compounds showed promising anticancer activity against liver carcinoma (HepG2), laryngeal carcinoma (Hep-2), prostate cancer (PC3), and breast cancer (MCF-7) cell lines. The study highlighted the potential of these compounds in cancer treatment due to their cytotoxic properties against various cancer cells (Alaa M. Alqahtani & A. Bayazeed, 2020).
Src Kinase Inhibitory and Anticancer Activities : Research into thiazolyl N-benzyl-substituted acetamide derivatives, similar in structure to the requested compound, identified their inhibitory effects on Src kinase. These effects contribute to their potential anticancer activities, providing a foundation for developing new therapeutic agents targeting cancers associated with Src kinase activity (Asal Fallah-Tafti et al., 2011).
Antioxidant Activity
- Synthesis, Modelling, and Molecular Docking : Derivatives of 5-arylazo-2-chloroacetamido thiazole, structurally akin to the compound of interest, have been studied for their antioxidant properties. Through molecular docking studies and in vitro assays, these derivatives showed significant antioxidant activity, suggesting their potential use as antioxidant agents (A. Hossan, 2020).
Antifungal and Insecticidal Activities
- Synthesis and Biological Activities : Research on N-(thieno[2,3-b]pyridin-3-yl)acetamide compounds, which include a substituent of 1,3,4-thiadiazole, has shown that some of these compounds exhibit antifungal and insecticidal activities. This study demonstrates the potential of such compounds in agricultural applications (Zhou Bing-se, 2013).
Antibacterial Activity
- Synthesis and Antibacterial Activity : Research into new pyridinyl/quinazolinyl/azetidinonyl/thiazolidinonyl triazoles, structurally related to the compound of interest, evaluated their antibacterial activity against various bacterial strains. This study supports the potential use of these compounds in developing new antibacterial agents (I. Singh et al., 2010).
Properties
IUPAC Name |
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O3S/c1-12-5-6-14(21)19-18(12)23-20(29-19)25(10-13-4-2-3-9-22-13)17(28)11-24-15(26)7-8-16(24)27/h2-6,9H,7-8,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAZVLRKPXFLGSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)N(CC3=CC=CC=N3)C(=O)CN4C(=O)CCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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